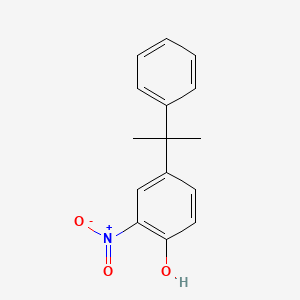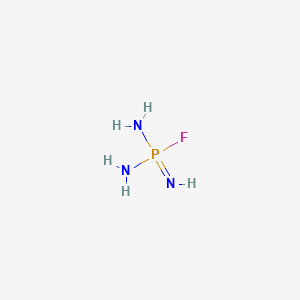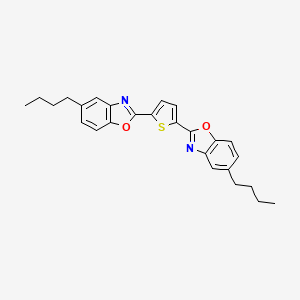![molecular formula C23H30INO2 B14697872 1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide CAS No. 25415-31-0](/img/structure/B14697872.png)
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide is a chemical compound with the molecular formula C23H30INO2. It is known for its unique structure, which includes a piperidinium core substituted with a diphenylacetyl group.
Preparation Methods
The synthesis of 1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide typically involves the reaction of 1-ethylpiperidine with diphenylacetyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide can be compared with similar compounds such as:
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-butylpiperidin-1-ium iodide: This compound has a butyl group instead of an ethyl group, which may affect its chemical and biological properties.
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-methylpiperidin-1-ium iodide: The presence of a methyl group can lead to differences in reactivity and potency.
Properties
CAS No. |
25415-31-0 |
|---|---|
Molecular Formula |
C23H30INO2 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C23H30NO2.HI/c1-2-24(16-10-5-11-17-24)18-19-26-23(25)22(20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,22H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
UGKOTNMGBUOJBP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


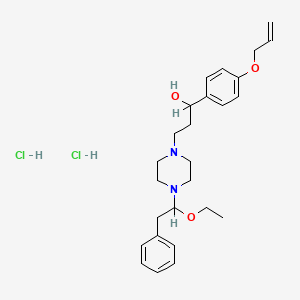
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
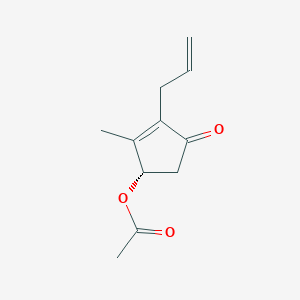
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
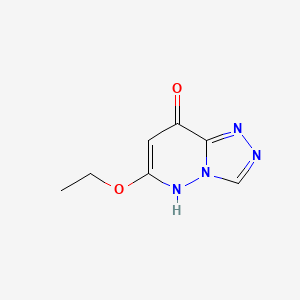
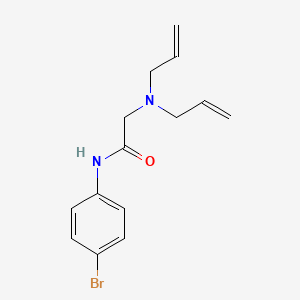
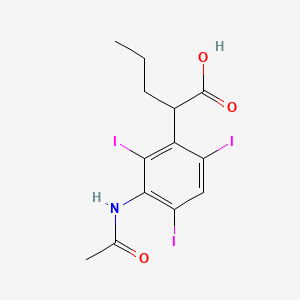
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)
